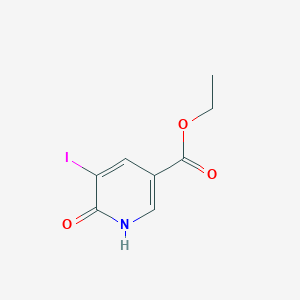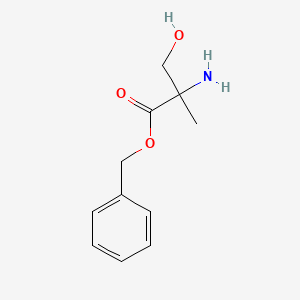![molecular formula C18H14N2O3S B3106828 (2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid CAS No. 160789-99-1](/img/structure/B3106828.png)
(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid
Overview
Description
(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid, or MTBA, is a naturally occurring organic compound belonging to the family of thiazoles. It is a colorless, crystalline solid with a melting point of around 58°C. MTBA is a versatile molecule that is used in a wide range of scientific research applications, including drug discovery, medicinal chemistry, and biochemistry.
Scientific Research Applications
MTBA is widely used in scientific research, particularly in drug discovery and medicinal chemistry. It has been used as a building block for the synthesis of novel pharmaceutical agents. In addition, MTBA has been employed as a reagent in the synthesis of a variety of biologically active molecules, such as inhibitors of the enzyme cyclooxygenase-2 (COX-2). Furthermore, MTBA has been used to synthesize a range of compounds with potential therapeutic applications, including inhibitors of the enzyme acetylcholinesterase (AChE).
Mechanism of Action
MTBA is a lipophilic molecule, meaning it is able to cross cell membranes and interact with intracellular targets. In particular, MTBA has been found to interact with the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. By inhibiting the activity of COX-2, MTBA can reduce inflammation and pain. Additionally, MTBA has been found to interact with the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting the activity of AChE, MTBA can increase levels of acetylcholine and improve cognitive function.
Biochemical and Physiological Effects
MTBA has been found to have a range of biochemical and physiological effects. In particular, it has been found to reduce inflammation and pain by inhibiting the enzyme cyclooxygenase-2 (COX-2). Additionally, MTBA has been found to improve cognitive function by inhibiting the enzyme acetylcholinesterase (AChE). Furthermore, MTBA has been found to have antioxidant and anti-cancer properties, and it has been shown to reduce the damage caused by oxidative stress.
Advantages and Limitations for Lab Experiments
MTBA is a versatile molecule that can be used in a variety of scientific research applications. Its advantages include its relatively low cost, its ease of synthesis, and its ability to interact with a range of intracellular targets. However, there are some limitations to using MTBA in laboratory experiments. For example, it is not a very stable molecule, and it can be easily degraded by heat and light. Additionally, its low solubility can make it difficult to work with in certain experiments.
Future Directions
The potential applications of MTBA are vast, and there are many directions in which research can be taken. For example, further research could be done to explore its anti-cancer properties, as well as its potential to reduce the damage caused by oxidative stress. Additionally, further research could be done to explore its potential to interact with other intracellular targets, such as the enzyme acetylcholinesterase (AChE). Furthermore, further research could be done to explore its potential to be used in the synthesis of novel pharmaceutical agents. Finally, further research could be done to explore its potential to be used as an additive in food and cosmetic products.
properties
IUPAC Name |
(E)-4-[4-(6-methyl-1,3-benzothiazol-2-yl)anilino]-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S/c1-11-2-7-14-15(10-11)24-18(20-14)12-3-5-13(6-4-12)19-16(21)8-9-17(22)23/h2-10H,1H3,(H,19,21)(H,22,23)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYOIHVTWSZHQB-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-4-{[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]amino}-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)







